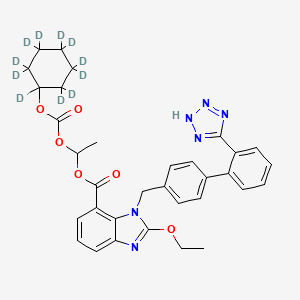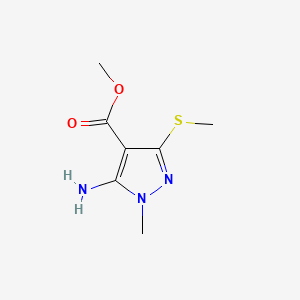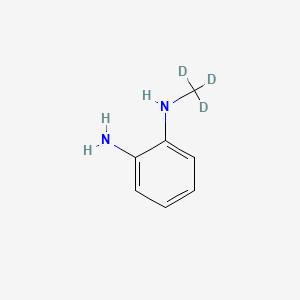
N-(2-chloro-3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-3-methoxyphenyl)acetamide (CMPMA) is an organic compound belonging to the class of amides. It is an important intermediate in the synthesis of many drugs, and has been used in a variety of scientific research applications. CMPMA is a colorless, water-soluble, crystalline solid with a molecular weight of 207.6 g/mol. Its chemical formula is C9H10ClNO2.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-(2-chloro-3-methoxyphenyl)acetamide can be achieved through a two-step reaction process. The first step involves the synthesis of 2-chloro-3-methoxyaniline, which is then reacted with acetic anhydride to obtain the final product.
Starting Materials
o-Anisidine, Thionyl chloride, Acetic anhydride, Sodium acetate, Hydrochloric acid
Reaction
Step 1: Synthesis of 2-chloro-3-methoxyaniline, - Dissolve o-anisidine in thionyl chloride and heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain 2-chloro-3-methoxyaniline., Step 2: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide, - Dissolve 2-chloro-3-methoxyaniline in acetic anhydride and add sodium acetate., - Heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain N-(2-chloro-3-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-methoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and quinolines. It has also been used as a catalyst in the synthesis of 4-hydroxycoumarin derivatives. In addition, N-(2-chloro-3-methoxyphenyl)acetamide has been used in the synthesis of novel antibacterial agents and anticancer drugs.
Wirkmechanismus
The exact mechanism of action of N-(2-chloro-3-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to interact with certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. This could explain its use as a catalyst in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
N-(2-chloro-3-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the levels of certain inflammatory markers.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-3-methoxyphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-(2-chloro-3-methoxyphenyl)acetamide is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in laboratory experiments. However, N-(2-chloro-3-methoxyphenyl)acetamide is sensitive to light and air, and can be easily degraded in these conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(2-chloro-3-methoxyphenyl)acetamide. One possibility is to use it as a reagent in the synthesis of novel drugs. It could also be used in the synthesis of new catalysts or in the development of new catalytic processes. Additionally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of certain compounds. Finally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to design new materials for use in drug delivery systems.
Eigenschaften
IUPAC Name |
N-(2-chloro-3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-4-3-5-8(13-2)9(7)10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJOPOONOQCTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
